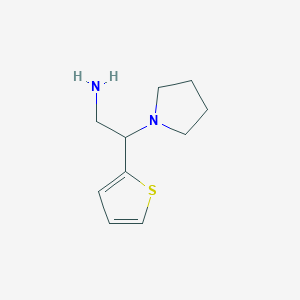

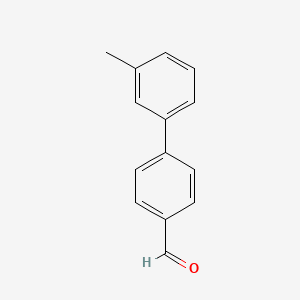

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a compound structurally related to 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine, has been explored as part of a study to identify high-affinity sigma receptor ligands. The compound, referred to as compound 3, was derived from previously reported ligands with high affinity for the sigma receptor. The synthesis process aimed to create superpotent sigma ligands with subnanomolar affinity, which was achieved with compound 3 exhibiting a Ki of 0.34 nM, surpassing its parent compounds in efficacy .

Molecular Structure Analysis

The molecular structure of compound 3, which shares a similar pyrrolidinyl ethylamine core with 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine, was manipulated to examine the determinants for high sigma receptor affinity. The structural requirements for binding affinity were assessed by varying the structure in different ways, leading to the identification of key structural features that contribute to the compound's high affinity and selectivity for the sigma receptor .

Chemical Reactions Analysis

In a separate study, the reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes were investigated. These zwitterions acted as nitrogen nucleophiles to produce polyfunctionalized pyrrole derivatives. Although this study does not directly involve 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine, it provides insight into the chemical behavior of pyrrole derivatives in the presence of electron-deficient alkynes, which could be relevant for understanding the reactivity of the pyrrolidinyl group in similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related pyrrole and thiophene derivatives have been studied in the context of their use in electrochromic devices. For instance, a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene was synthesized and characterized, showing a range of colors in its oxidized and neutral states. This suggests that derivatives of pyrrole and thiophene can exhibit diverse electrochromic properties, which may also be true for 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine . Another study synthesized a monomer 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole and polymerized it to create a soluble polymer with potential for use in electrochromic devices, indicating that the thiophene and pyrrole units contribute to the solubility and electrochromic behavior of the polymer .

Aplicaciones Científicas De Investigación

Anticancer Activity

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine has been involved in the synthesis of piperazine-2,6-dione derivatives, which, upon further chemical reactions, yielded compounds exhibiting significant anticancer activity. Some of these compounds showed potential against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).

Anti-Inflammatory and Analgesic Activities

This compound has been used in the synthesis of various pyrimidine derivatives, which were then evaluated for their anti-inflammatory and analgesic activities. Certain derivatives exhibited notable anti-inflammatory and analgesic effects in preclinical studies (Sondhi et al., 2009).

Molecular Properties Research

The molecular properties of derivatives of 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine have been investigated through density functional theory (DFT) and quantum chemical calculations. This research provides insights into the electronic properties of these molecules, such as their molecular orbitals and densities (Bouklah et al., 2012).

Corrosion Inhibition

Derivatives of this compound have been synthesized and tested as corrosion inhibitors for steel. The studies included electrochemical tests and indicated that these pyrrolidine derivatives could effectively inhibit corrosion in acidic environments (Bouklah et al., 2006).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, showing the versatility and potential of this molecule in creating diverse chemical structures. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Fadda et al., 2017).

Propiedades

IUPAC Name |

2-pyrrolidin-1-yl-2-thiophen-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c11-8-9(10-4-3-7-13-10)12-5-1-2-6-12/h3-4,7,9H,1-2,5-6,8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLMJMYZCMEADV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395682 |

Source

|

| Record name | 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine | |

CAS RN |

142919-86-6 |

Source

|

| Record name | 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)

![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)